Sulfonyldiacetic acid
Overview
Description
Sulfonyldiacetic acid, also known as dimethylenesulfone-a,a’-dicarboxylic acid, is an organic compound with the molecular formula C4H6O6S. It is characterized by the presence of a sulfone group flanked by two carboxylic acid groups. This compound is known for its crystalline structure and high solubility in water, making it a versatile reagent in various chemical processes .
Mechanism of Action
Target of Action
Sulfonyldiacetic acid, also known as Carboxymethanesulfonyl-acetic acid, is a type of sulfonamide derivative . Sulfonamides are known to target enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folate synthesis, respectively .
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of bacterial para-aminobenzoic acid (PABA), an essential component for bacterial growth . They interfere with the synthesis of folic acid, which is crucial for the production of DNA in bacteria . This inhibition disrupts bacterial growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting this pathway, this compound prevents the production of essential components for DNA synthesis, thereby inhibiting bacterial growth .
Pharmacokinetics
Sulfonamides, in general, are known to bind extensively to plasma albumin . They are metabolized in the body and excreted through the urine . The bioavailability, absorption, distribution, metabolism, and excretion (ADME) properties of this compound specifically would need further investigation.
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . By interfering with folic acid synthesis, it prevents bacteria from producing essential components for DNA synthesis . This leads to a halt in bacterial proliferation, making this compound potentially useful in combating bacterial infections .
Action Environment
The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution within the body . Additionally, the presence of other substances, such as food or other drugs, can influence the absorption and efficacy of this compound
Biochemical Analysis
Biochemical Properties
It is known that it forms tabular crystals and is freely soluble in water . It has been used in the synthesis of a new class of sulfone/sulfonamide-linked bis (oxadiazoles), bis (thiadiazoles), and bis (triazoles), which were evaluated for antioxidant activity .
Cellular Effects
It is known that the compounds synthesized from Sulfonyldiacetic acid have shown antioxidant activity
Molecular Mechanism
It is known to participate in the synthesis of sulfone/sulfonamide-linked bis (oxadiazoles), bis (thiadiazoles), and bis (triazoles) . These compounds have shown antioxidant activity, suggesting that this compound may exert its effects at the molecular level through these compounds.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known that the compounds synthesized from this compound have shown antioxidant activity , suggesting that this compound may have long-term effects on cellular function.
Metabolic Pathways
It is known to participate in the synthesis of sulfone/sulfonamide-linked bis (oxadiazoles), bis (thiadiazoles), and bis (triazoles) .
Transport and Distribution
It is known to participate in the synthesis of sulfone/sulfonamide-linked bis (oxadiazoles), bis (thiadiazoles), and bis (triazoles) , suggesting that it may be transported and distributed within cells through these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulfonyldiacetic acid can be synthesized through the oxidation of thiodiglycolic acid. The reaction typically involves the use of hydrogen peroxide as the oxidizing agent in an aqueous medium. The reaction conditions include maintaining a controlled temperature to ensure the complete conversion of thiodiglycolic acid to this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of hydrogen peroxide to a solution of thiodiglycolic acid under controlled temperature and pH conditions. The product is then purified through crystallization and filtration techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Sulfonyldiacetic acid undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form thiodiglycolic acid.
Substitution: The carboxylic acid groups can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Alcohols or amines in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Thiodiglycolic acid.
Substitution: Esters and amides of this compound.
Scientific Research Applications
Sulfonyldiacetic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Thiodiglycolic acid: A precursor in the synthesis of sulfonyldiacetic acid.
Sulfinyldiacetic acid: An intermediate in the oxidation of thiodiglycolic acid.
Sulfonylacetic acid: A related compound with a single carboxylic acid group.
Uniqueness: this compound is unique due to its dual carboxylic acid groups and sulfone functionality, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo multiple types of reactions and form various derivatives makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-(carboxymethylsulfonyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6S/c5-3(6)1-11(9,10)2-4(7)8/h1-2H2,(H,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYRPTWUNMHTJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)S(=O)(=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10294054 | |
Record name | Sulfonyldiacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10294054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123-45-5 | |
Record name | Sulfonyldiacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfonyldiacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfonyldiacetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93879 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Sulfonyldiacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10294054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | alkylnaphthalenesulfonate sodium salt, formaldehyde polymer | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | SULFONYLDIACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6Q6X09W62 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of Sulfonyldiacetic acid in recent research?
A1: Recent studies highlight this compound's role as a key synthetic intermediate in producing various heterocyclic compounds. Specifically, it's been instrumental in synthesizing sulfone/sulfonamide-linked bis(oxadiazoles), bis(thiadiazoles), and bis(triazoles) [, , ].
Q2: How do the antioxidant properties of sulfonamide-linked bis-heterocycles compare to their sulfone-linked counterparts?
A2: Research indicates that sulfonamide-linked bis(oxadiazoles), bis(thiadiazoles), and bis(triazoles) exhibit comparatively higher antioxidant activity than their sulfone-linked counterparts []. This suggests that the sulfonamide linkage plays a crucial role in enhancing antioxidant potential.
Q3: Which synthesized compounds displayed promising antioxidant activity?
A3: Among the synthesized compounds, methyl-substituted bis(oxadiazoles) (specifically 8b and 11b) demonstrated significant antioxidant activity, marking them as potential candidates for further investigation [].
Q4: Beyond this compound, what other starting materials are crucial in synthesizing these bis-heterocyclic compounds?
A4: Along with this compound, arylsulfonylacetic acid hydrazide and arylatninosulfonylacetic acid hydrazide are vital synthetic intermediates in preparing these bis-heterocyclic compounds []. These intermediates, alongside this compound, contribute to the formation of the desired sulfone/sulfonamide linkages and heterocyclic rings.
Q5: What is the significance of exploring the antioxidant activity of these synthesized compounds?
A5: Oxidative stress, an imbalance between reactive oxygen species (ROS) and antioxidant defenses, contributes to various diseases. Discovering new antioxidants, such as the bis-heterocycles synthesized using this compound, holds promise for developing novel therapeutic strategies to combat oxidative stress-related conditions.
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